2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone
Description
2-((1-(2,5-Dimethylbenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound featuring a hybrid structure combining indole, indoline, and thioether moieties. The molecule comprises:
- A 2,5-dimethylbenzyl group substituted at the N1 position of the indole ring.
- A thioether linkage (-S-) at the C3 position of the indole, connecting to a ketone-bearing ethanone chain.
- An indoline group (a saturated indole derivative) attached to the ethanone carbonyl.
Its synthesis likely involves multi-step organic reactions, including alkylation, thiolation, and ketone formation, with characterization via techniques such as NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2OS/c1-19-11-12-20(2)22(15-19)16-28-17-26(23-8-4-6-10-25(23)28)31-18-27(30)29-14-13-21-7-3-5-9-24(21)29/h3-12,15,17H,13-14,16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJJONFIMVYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2,5-Dimethylbenzyl)-1H-Indole-3-Thiol
Step 1: Alkylation of Indole
Indole undergoes N-alkylation with 2,5-dimethylbenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The reaction achieves >85% yield, as confirmed by thin-layer chromatography (TLC).
Reaction Optimization and Challenges
Competing Side Reactions
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, DEAD, PPh₃ | 68 | 98.2 |
| DMF, K₂CO₃ | 62 | 95.4 |
| Toluene, p-TsOH | 55 | 93.1 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivatives
The compound’s α,β-unsaturated ketone moiety (from acetylated indoline) enables further functionalization via:
- Michael Additions : For library diversification.
- Cycloadditions : To access polycyclic architectures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the indole and indoline moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives possess significant anticancer properties. The compound has shown efficacy against various cancer cell lines, particularly in lung cancer models. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.26 ± 0.33 | MTS Cytotoxicity |
| HCC827 (Lung Cancer) | 6.48 ± 0.11 | MTS Cytotoxicity |
| NCI-H358 (Lung Cancer) | 20.46 ± 8.63 | 3D Cell Culture |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Properties
The structural features of this compound suggest potential antiviral activity. Indole derivatives have been known to inhibit viral replication mechanisms. Preliminary studies indicate that compounds similar to this one can effectively inhibit RNA polymerase activity in viruses like Hepatitis C Virus (HCV), with IC50 values typically in the low micromolar range.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Indole derivatives are recognized for their interactions with biological macromolecules, enhancing their antibacterial efficacy. Initial studies suggest that this compound could inhibit the growth of various bacterial strains, although further quantification is necessary.
Pharmacological Mechanisms
The biological effects of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone likely involve binding to specific molecular targets such as enzymes or receptors implicated in cancer progression and viral replication processes. The thioether linkage may enhance binding affinity and specificity, facilitating its pharmacological actions.
Case Studies
Several studies have explored the biological activities of similar indole-based compounds:
- Anticancer Screening : A comprehensive screening of indole derivatives against multiple tumor cell lines identified several candidates with significant cytotoxic effects comparable to established chemotherapeutics.
- Antiviral Efficacy : Research on thiazolidinone derivatives demonstrated high efficacy against HCV NS5B RNA polymerase, indicating that structural modifications in indole derivatives could lead to enhanced antiviral agents.
Mechanism of Action
The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The indole and indoline moieties could facilitate binding to these targets, while the thioether linkage might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be grouped into two categories: indole-thioether ethanones and indoline/indenyl derivatives. Key comparisons are outlined below:
Structural and Functional Analogues
Key Observations
- The 2,5-dimethylbenzyl group may enhance lipophilicity and blood-brain barrier penetration compared to nitro- or bromo-substituted analogs.
- Synthetic Complexity: The indoline group introduces steric and electronic effects distinct from simpler pyrrolidinyl or phenyl groups in cathinone derivatives (e.g., 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone) . This could influence metabolic stability or receptor binding.
- Analytical Challenges : Like its analogs, the target compound’s characterization requires advanced techniques. For example, SHELX programs have been critical in resolving crystal structures of similar thioether-containing molecules .
Pharmacological and Forensic Relevance
- Antimalarial Potential: The thioether linkage and indole core are critical for antimalarial activity in analogs . Substitutions at the indole N1 position (e.g., 2,5-dimethylbenzyl) may alter target selectivity compared to unsubstituted or halogenated indoles.
- Psychoactive Derivatives: While the target compound lacks reported psychoactive properties, its ethanone-indoline scaffold shares motifs with controlled substances like indapyrophenidone, underscoring the need for forensic differentiation via HRMS and NMR .
Biological Activity
The compound 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic molecule notable for its complex structure and potential biological activity. Its unique features, including an indole core and thioether linkage, suggest it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacological research.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 405.52 g/mol. The structure is characterized by:
- Indole core : Known for its diverse biological activities.
- Thioether linkage : Enhances binding affinity to biological targets.
- Indolin moiety : Potentially contributes to its pharmacological properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The indole core may inhibit specific enzymes or modulate receptor functions, impacting various signaling pathways.
- Binding Affinity : The thioether and indolin structures likely enhance the compound's ability to bind to target proteins, increasing its efficacy.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
Anticancer Activity
Studies have shown that indole derivatives can possess anticancer properties. For instance, compounds similar to the one have demonstrated:
- Inhibition of cancer cell proliferation : Indole-based compounds often target specific pathways involved in tumor growth.
- Mechanistic Studies : Research indicates potential pathways include apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. The mechanism may involve:
- Cytokine Modulation : Influencing the release of pro-inflammatory cytokines.
- Inhibition of Inflammatory Enzymes : Such as cyclooxygenases (COX).
Antioxidant Activity
Compounds with indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress:
- Radical Scavenging Activity : The thioether group may enhance the ability to neutralize free radicals.
Case Studies
- Anticancer Efficacy :
- Anti-inflammatory Mechanisms :
- Antioxidant Properties :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
